Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is an organic compound with the chemical formula C17H25NO4S It is known for its unique structural features, which include a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the piperidine carboxylate with isobutyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Benzyl sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate has found applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Isobutyl 4-(phenylsulfonyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Isobutyl 4-(methylsulfonyl)piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a benzylsulfonyl group.
Isobutyl 4-(ethylsulfonyl)piperidine-1-carboxylate: Features an ethylsulfonyl group.
Uniqueness: Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
2-methylpropyl 4-benzylsulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-14(2)12-22-17(19)18-10-8-16(9-11-18)23(20,21)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKZNKQUNAKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.